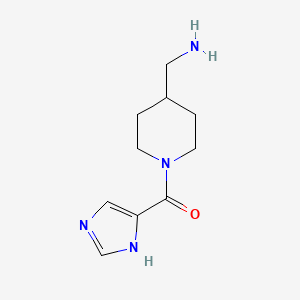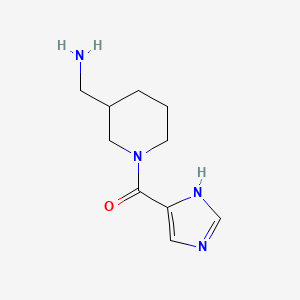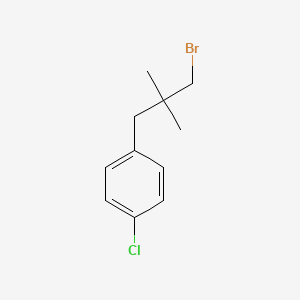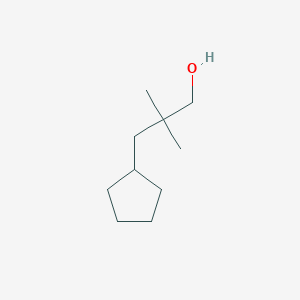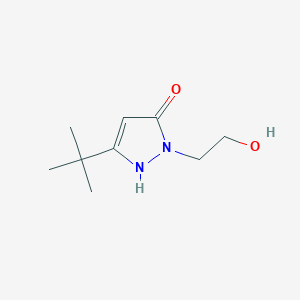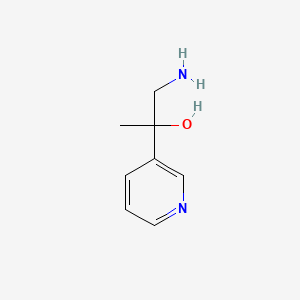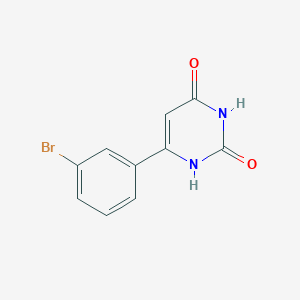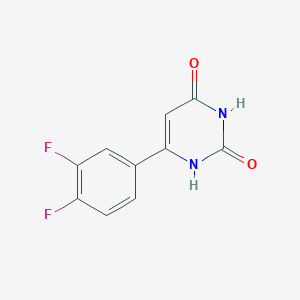![molecular formula C7H10F3NO2 B1467105 [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol CAS No. 915390-63-5](/img/structure/B1467105.png)
[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol
Descripción general
Descripción
“[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol”, commonly known as TFPAM, is a fluorinated alcohol compound with a molecular formula of C8H12F3NO2. It is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of TFPAM involves a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving TFPAM are not detailed in the literature, pyrrolidine derivatives are known to undergo various reactions. For instance, sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine ring, a core component of “[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol”, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to synthesize selective androgen receptor modulators (SARMs), optimizing structures for better efficacy .
Biological Activity Modulation
The structural features of pyrrolidine derivatives, including “[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol”, allow for modulation of biological activity. By altering the substituents on the pyrrolidine ring, researchers can develop compounds with targeted biological properties .
Antimicrobial Agents
Pyrrolidinone derivatives exhibit significant antimicrobial activity. As such, “[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol” could be a precursor in the synthesis of new antimicrobial agents, addressing the growing concern of antibiotic resistance .
Anticancer Research
The pyrrolidine scaffold is also prominent in anticancer research. Derivatives of this compound can be synthesized to test their efficacy against various cancer cell lines, contributing to the development of new oncology treatments .
Anti-inflammatory Agents
Due to the biological importance of pyrrolidinone derivatives in inducing anti-inflammatory effects, “[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol” could be utilized in the synthesis of novel anti-inflammatory drugs .
Direcciones Futuras
The pyrrolidine ring, a key component of TFPAM, is a versatile scaffold for novel biologically active compounds. Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to interact with various targets, including GABA receptors and cytochrome P450 2B6 .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol might interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways . For instance, they have been used as photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists . This suggests that [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol might affect similar pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the trifluoroacetyl group in this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities . For instance, they have been used as inactivators of human cytochrome P450 2B6 . This suggests that [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol might have similar effects.
Action Environment
It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol might be influenced by its molecular environment.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-2-1-5(3-11)4-12/h5,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEBWZOCZXDKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

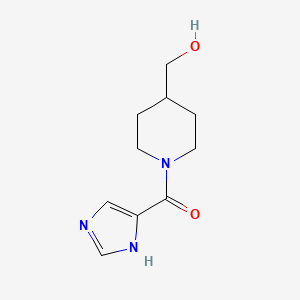
![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)
